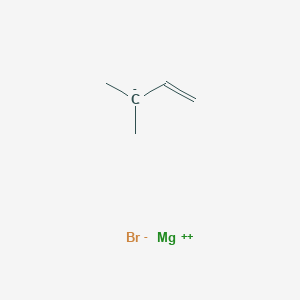
Magnesium, bromo(3-methyl-2-butenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium, bromo(3-methyl-2-butenyl)- is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is typically used as a synthetic building block in various chemical reactions, particularly in the formation of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium, bromo(3-methyl-2-butenyl)- is prepared by reacting 3-methyl-2-butenyl bromide with magnesium metal in an anhydrous ether solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction from being quenched by moisture or oxygen. The general reaction is as follows:
3-methyl-2-butenyl bromide+Mg→Magnesium, bromo(3-methyl-2-butenyl)-
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and the removal of by-products is common to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium, bromo(3-methyl-2-butenyl)- undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of anhydrous ether solvents.
Substitution Reactions: Often carried out with alkyl halides under anhydrous conditions.
Coupling Reactions: Utilizes palladium or nickel catalysts in the presence of base.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Alkanes and Alkenes: Result from substitution and coupling reactions.
Applications De Recherche Scientifique
Magnesium, bromo(3-methyl-2-butenyl)- is used extensively in scientific research, particularly in:
Organic Synthesis: As a building block for complex molecules.
Pharmaceuticals: In the synthesis of active pharmaceutical ingredients.
Material Science: For the preparation of polymers and advanced materials.
Catalysis: As a reagent in catalytic processes to form carbon-carbon bonds.
Mécanisme D'action
The compound exerts its effects primarily through the formation of carbon-magnesium bonds, which are highly reactive. These bonds can readily react with electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds. The mechanism involves the nucleophilic attack of the carbon-magnesium bond on the electrophilic center, followed by the formation of a new carbon-carbon bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Butenylmagnesium bromide
- Allylmagnesium bromide
- Crotylmagnesium bromide
Uniqueness
Magnesium, bromo(3-methyl-2-butenyl)- is unique due to its specific structure, which provides distinct reactivity compared to other Grignard reagents. Its ability to form stable intermediates and participate in selective reactions makes it valuable in synthetic chemistry.
Propriétés
Numéro CAS |
63847-45-0 |
|---|---|
Formule moléculaire |
C5H9BrMg |
Poids moléculaire |
173.33 g/mol |
Nom IUPAC |
magnesium;3-methylbut-1-ene;bromide |
InChI |
InChI=1S/C5H9.BrH.Mg/c1-4-5(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
OKCUWCABNKFTCU-UHFFFAOYSA-M |
SMILES canonique |
C[C-](C)C=C.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















